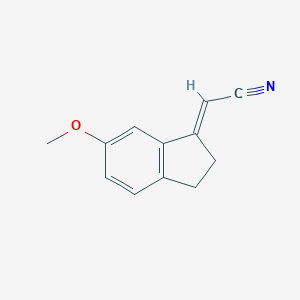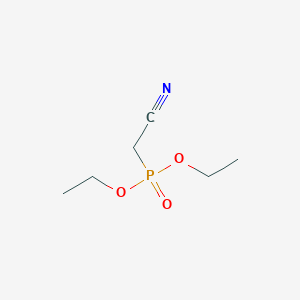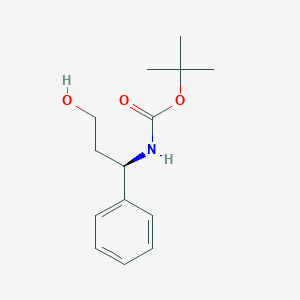
3-Pentyl-2-(7-(3-pentyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)benzothiazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentyl-2-(7-(3-pentyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)benzothiazolium iodide is a synthetic compound that has gained attention in scientific research due to its potential biological and medical applications. This compound is commonly known as "Pentamethylbenzothiazolium iodide" or "PMBTI" and is a derivative of benzothiazole.
Mecanismo De Acción
PMBTI binds to amyloid protein aggregates through a process known as π-π stacking. This interaction is highly specific and selective, allowing PMBTI to differentiate between amyloid protein aggregates and other proteins in the body. Once bound, PMBTI emits a fluorescent signal that can be detected using various imaging techniques.
Efectos Bioquímicos Y Fisiológicos
PMBTI has minimal biochemical and physiological effects on the body. It does not interact with other proteins or enzymes in the body and is quickly eliminated through normal metabolic processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMBTI has several advantages for lab experiments, including its high selectivity and sensitivity for amyloid protein aggregates. It is also easy to use and can be detected using various imaging techniques. However, PMBTI has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for PMBTI research. These include the development of new imaging techniques for the detection of amyloid protein aggregates, the optimization of PMBTI synthesis methods, and the exploration of PMBTI's potential applications in other areas of scientific research. Additionally, PMBTI could be used as a tool for the development of new drugs for the treatment of neurodegenerative diseases.
Métodos De Síntesis
PMBTI is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 3-pentyl-2-aminobenzothiazole with 3-pentyl-2-bromo-1,3,5-heptatriene in the presence of a palladium catalyst. The resulting product is further reacted with iodine to obtain PMBTI.
Aplicaciones Científicas De Investigación
PMBTI has shown promising results in scientific research as a fluorescent probe for the detection of amyloid protein aggregates. Amyloid protein aggregates are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PMBTI has been shown to selectively bind to amyloid protein aggregates and emit a fluorescent signal, making it a useful tool for the early detection and diagnosis of these diseases.
Propiedades
Número CAS |
159021-02-0 |
|---|---|
Nombre del producto |
3-Pentyl-2-(7-(3-pentyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)benzothiazolium iodide |
Fórmula molecular |
C31H37IN2S2 |
Peso molecular |
628.7 g/mol |
Nombre IUPAC |
3-pentyl-2-[(2E,4E,6E)-7-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C31H37N2S2.HI/c1-3-5-16-24-32-26-18-12-14-20-28(26)34-30(32)22-10-8-7-9-11-23-31-33(25-17-6-4-2)27-19-13-15-21-29(27)35-31;/h7-15,18-23H,3-6,16-17,24-25H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
LMEUJOYPQQOSLU-UHFFFAOYSA-M |
SMILES isomérico |
CCCCCN\1C2=CC=CC=C2S/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4S3)CCCCC.[I-] |
SMILES |
CCCCCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCC.[I-] |
SMILES canónico |
CCCCCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCC.[I-] |
Sinónimos |
3,3'-dipentylthiacarbocyanine 3,3'-dipentylthiacarbocyanine iodide DiSC5(3) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)
![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)
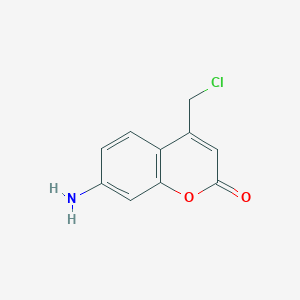
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)
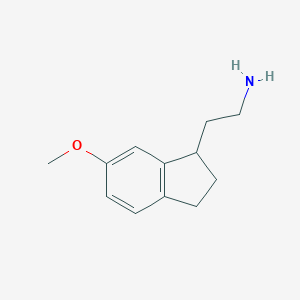
![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)
